2-Hydrazino-1,3-benzoxazole

概要

説明

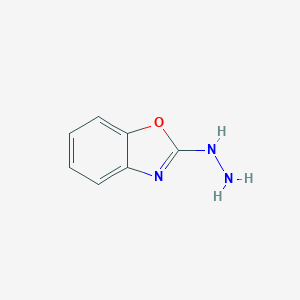

2-Hydrazino-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7H7N3O It is characterized by a benzoxazole ring substituted with a hydrazino group at the second position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-1,3-benzoxazole typically involves the reaction of 2-aminophenol with hydrazine derivatives. One common method includes the condensation of 2-aminophenol with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Substitution Reactions

The hydrazino group (-NH-NH₂) at position 2 of the benzoxazole ring undergoes nucleophilic substitution reactions. Key examples include:

Mechanistic Insight : The hydrazino group acts as a nucleophile, attacking electrophilic carbons in aldehydes, ketones, or activated esters. For example, coupling with 5-nitrofuran-2-acrylaldehyde forms hydrazones via Schiff base intermediates under mechanochemical conditions (30 Hz, 90 min) .

Cyclocondensation Reactions

2-Hydrazino-1,3-benzoxazole participates in cyclization to form fused heterocycles:

-

With 2-chloro-3-quinoline carbaldehydes :

Forms pyrazolo[3,4-b]quinolines under p-toluenesulfonic acid catalysis (yields: 75–98%). These derivatives exhibit antibacterial and antioxidant activities . -

With rhodanine :

Produces triazolo[3,4-b] benzoxazole-3(2H)-thiones, which show radical scavenging and anthelmintic properties .

Key Conditions :

-

Solvent-free mechanochemical synthesis (e.g., MM400 mill at 30 Hz).

-

Catalysts: NaOAc or PTSA.

Oxidation and Reduction

| Reaction Type | Reagents | Product | Biological Relevance |

|---|---|---|---|

| Oxidation | H₂O₂ or O₂ | Benzoxazole oxides | Intermediate for drug synthesis |

| Reduction | NaBH₄ or H₂/Pd-C | 2-Aminobenzoxazole derivatives | Antiviral and antitumor agents |

Example : Aerobic oxidation with isocyanides yields 2-aminobenzoxazoles via Pd-catalyzed pathways .

Coupling Reactions

-

With isocyanides : Forms 2-aminobenzoxazoles under Pd catalysis (70–90% yields) .

-

With nitriles : Synthesizes propanenitrile derivatives (e.g., 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile), which inhibit Arthus reactions in rats .

Comparative Analysis of Reaction Conditions

| Reaction Type | Optimal Conditions | Yield Range | Key Advantage |

|---|---|---|---|

| Substitution | Mechanochemical (30 Hz, 90 min) | 63–98% | Solvent-free, high efficiency |

| Cyclocondensation | PTSA catalysis, 80°C | 70–95% | Short reaction time |

| Diazotization | NaNO₂/HCl, 0–5°C | 60–85% | Selective tetrazole formation |

Biological Correlations

科学的研究の応用

Pharmacological Applications

2-Hydrazino-1,3-benzoxazole and its derivatives have been extensively studied for their pharmacological properties. The compound exhibits a range of activities including:

- Antimicrobial Activity : Research has demonstrated that benzoxazole derivatives, including this compound, possess significant antibacterial and antifungal properties. For instance, studies have shown that these compounds can effectively inhibit various strains of bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Anticancer Activity : The compound has been evaluated for its anticancer potential. A series of synthesized benzoxazole derivatives showed promising results against human colorectal carcinoma cell lines (HCT116) with notable IC50 values . Structure-activity relationship (SAR) studies indicated that specific substitutions enhance anticancer efficacy .

- Anticonvulsant Properties : Certain derivatives of this compound have been tested for anticonvulsant activity. Studies involving animal models demonstrated that these compounds could protect against induced convulsions, indicating their potential in treating epilepsy .

Synthesis of Derivatives

The synthesis of this compound derivatives has been a focal point in research due to their enhanced biological activities. Various synthetic routes have been developed:

- Condensation Reactions : The reaction of hydrazine with benzoxazole derivatives leads to the formation of this compound. This method allows for the introduction of different substituents to optimize biological activity .

- Fused Heterocycles : Compounds such as 5,7-dichloro-2-hydrazino-1,3-benzoxazole have been synthesized by fusing the hydrazino group with aliphatic acids and other heterocyclic systems to create novel compounds with enhanced pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

In a study by Yalcin et al., a series of benzoxazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain modifications to the benzoxazole structure significantly improved efficacy against resistant strains of bacteria .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12.5 | Effective against E. coli |

| Compound B | 25 | Effective against C. albicans |

Case Study 2: Anticancer Activity

A comprehensive evaluation by Jayananna et al. focused on the cytotoxic effects of 5,7-dichloro-2-hydrazino-1,3-benzoxazole derivatives on HCT116 cells. The study found that specific substitutions led to improved anticancer activity compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| Compound C | 15 | Better than 5-fluorouracil |

| Compound D | 30 | Comparable to existing treatments |

作用機序

The mechanism of action of 2-Hydrazino-1,3-benzoxazole involves its interaction with various molecular targets. The hydrazino group can form hydrogen bonds and engage in nucleophilic attacks, making it a versatile intermediate in biochemical pathways. Its effects are mediated through the modulation of enzyme activities and interference with cellular processes.

類似化合物との比較

Similar Compounds

2-Aminobenzoxazole: Lacks the hydrazino group, leading to different reactivity and applications.

2-Methylbenzoxazole: Substituted with a methyl group instead of a hydrazino group, affecting its chemical properties.

2-Hydrazinobenzothiazole:

Uniqueness

2-Hydrazino-1,3-benzoxazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and enables a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

生物活性

2-Hydrazino-1,3-benzoxazole is a heterocyclic compound known for its diverse biological activities. This compound, with the molecular formula CHNO, has garnered attention in pharmacological research due to its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a benzoxazole ring substituted with a hydrazino group at the second position. This configuration is crucial for its interaction with various biological targets.

The mechanism of action for this compound primarily involves its ability to interact with key biological pathways:

- Antimicrobial Activity : It exhibits significant antimicrobial effects against various bacterial strains and fungi.

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory responses through various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 15.6 | |

| Escherichia coli | 12.5 | |

| Pseudomonas aeruginosa | 20.0 | |

| Candida albicans | 10.0 |

These results indicate that this compound possesses potent antibacterial and antifungal properties.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, the Human Colorectal Carcinoma (HCT116) cell line showed significant sensitivity to this compound.

Table 2 summarizes the IC values for different derivatives compared to standard drugs:

| Compound | IC (µM) | Standard Drug (5-Fluorouracil) IC (µM) |

|---|---|---|

| This compound | 24.5 | 29.2 |

| Compound 4 | 39.9 | |

| Compound 26 | 35.6 |

This data suggests that certain derivatives of this compound exhibit comparable or superior anticancer activity compared to established treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the benzoxazole ring significantly influence biological activity. For instance:

- The presence of electron-withdrawing groups enhances antimicrobial efficacy.

- Substituents at specific positions on the benzoxazole ring can improve anticancer properties.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited enhanced activity against resistant strains of Candida spp., suggesting potential for treating fungal infections resistant to conventional therapies .

- Cytotoxicity Against Cancer Cells : Another investigation indicated that certain derivatives demonstrated cytotoxic effects on breast cancer cell lines, highlighting their potential as chemotherapeutic agents .

特性

IUPAC Name |

1,3-benzoxazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITJGSMHKVXOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307653 | |

| Record name | 2-hydrazino-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15062-88-1 | |

| Record name | 15062-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazino-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDRAZINOBENZOXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。